4-(Difluoromethoxy)piperidine hydrochloride
Overview
Description
4-(Difluoromethoxy)piperidine hydrochloride is a chemical compound with the molecular formula C6H12ClF2NO . It is a solid substance and is highly soluble in water . It is valuable in the pharmaceutical and chemical industries .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H11F2NO.ClH/c7-6(8)10-5-1-3-9-4-2-5;/h5-6,9H,1-4H2;1H . The molecular weight of the compound is 187.62 .Physical and Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 187.62 . It is highly soluble in water , making it suitable for various applications in the pharmaceutical and chemical industries .Scientific Research Applications
4-(Difluoromethoxy)piperidine hydrochloride is a chemical compound with potential applications in scientific research. While the direct studies specifically addressing this compound's applications are not widely available, insights can be derived from the broader context of research involving related piperidine derivatives and their applications in various fields. This summary will focus on highlighting the scientific significance of similar piperidine compounds to infer the potential research applications of this compound.
Piperidine Derivatives in Drug Discovery
Piperidine derivatives, such as donepezil hydrochloride, have been extensively studied for their pharmacological properties. Donepezil, a piperidine derivative, is recognized for its role in the treatment of Alzheimer's disease due to its central acetylcholinesterase inhibitory activity. The compound's absorption, metabolic stability, and minimal drug interactions underline the therapeutic potential of piperidine derivatives in neurodegenerative disorders (G. Román & S. Rogers, 2004).
Piperazine/Piperidine Compounds in Legal and Scientific Contexts
The legal and scientific scrutiny of piperazine/piperidine compounds underscores their psychoactive and toxicological profiles, highlighting the importance of understanding their effects on human health and the environment. The review of designer drug abuse in Poland reflects the broader implications of piperidine derivatives in public health and regulatory policies (Przemysław Biliński et al., 2012).
Neuropharmacology of Piperidine Derivatives
The neurobiological effects of certain piperidine compounds, including their unique pharmacological spectrum, provide insights into the potential research applications of this compound in studying CNS reactivity and the mechanisms underlying psychotomimetic or anesthetic actions (E. Domino, 1964).
Piperidine Alkaloids in Medicinal Chemistry
The exploration of piperidine alkaloids from Pinus and related genera for their therapeutic applications further emphasizes the potential of piperidine derivatives in drug research. The study suggests a promising avenue for the development of novel therapeutic agents leveraging the piperidine scaffold, highlighting its versatility in medicinal chemistry (L. Singh et al., 2021).
Safety and Hazards
Future Directions
While specific future directions for 4-(Difluoromethoxy)piperidine hydrochloride are not detailed in the available resources, piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
4-(difluoromethoxy)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO.ClH/c7-6(8)10-5-1-3-9-4-2-5;/h5-6,9H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OELQMMRGXWRCRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1630907-16-2 | |
Record name | Piperidine, 4-(difluoromethoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1630907-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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